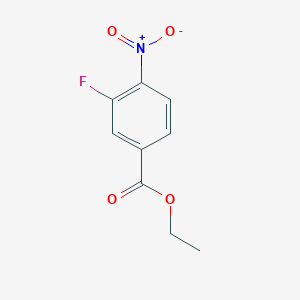

Ethyl 3-Fluoro-4-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-fluoro-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-2-15-9(12)6-3-4-8(11(13)14)7(10)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEJCZKSFRXXDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661760 | |

| Record name | Ethyl 3-fluoro-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914347-91-4 | |

| Record name | Ethyl 3-fluoro-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 3-Fluoro-4-nitrobenzoate

An In-depth Protocol for Researchers and Drug Development Professionals

This guide provides a detailed technical overview for the synthesis of ethyl 3-fluoro-4-nitrobenzoate, a key chemical intermediate, from its carboxylic acid precursor, 3-fluoro-4-nitrobenzoic acid. The primary focus is on the robust and scalable Fischer esterification method, offering insights into the reaction mechanism, a step-by-step experimental protocol, and essential safety considerations.

Introduction: The Utility of a Versatile Building Block

This compound is a valuable substituted aromatic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring an electron-withdrawing nitro group and a fluorine atom, makes it an important precursor for the synthesis of a wide range of biologically active heterocyclic compounds and other complex molecular targets.[1][2] The reliable and efficient synthesis of this intermediate is therefore of significant interest to the scientific community.

The most common and cost-effective method for this transformation is the Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] This guide will elucidate the core principles and practical execution of this critical reaction.

Part 1: Mechanistic Insights into Fischer Esterification

The Fischer esterification is a classic organic reaction that proceeds through a nucleophilic acyl substitution mechanism. It is an equilibrium process, and understanding the mechanistic steps is crucial for optimizing reaction conditions to maximize product yield.[5][6]

The reaction between 3-fluoro-4-nitrobenzoic acid and ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), involves several key steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[7][8]

-

Nucleophilic Attack: A lone pair of electrons from the hydroxyl oxygen of ethanol attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.[9]

-

Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol moiety) to one of the hydroxyl groups. This intramolecular or solvent-mediated transfer converts a hydroxyl group into a good leaving group (water).[5][6]

-

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.[9]

-

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[8]

Because the reaction is reversible, the equilibrium can be shifted toward the product side by applying Le Châtelier's principle. This is practically achieved by using a large excess of one of the reactants (typically the alcohol, which can also serve as the solvent) or by removing water as it is formed.[5][6]

Caption: Figure 1: Mechanism of Fischer Esterification

Part 2: A Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Reagents and Materials

| Reagent | CAS No. | Formula | MW ( g/mol ) | Role |

| 3-Fluoro-4-nitrobenzoic acid | 403-21-4 | C₇H₄FNO₄ | 185.11 | Starting Material |

| Absolute Ethanol | 64-17-5 | C₂H₅OH | 46.07 | Reagent & Solvent |

| Concentrated Sulfuric Acid | 7664-93-9 | H₂SO₄ | 98.08 | Catalyst |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent |

| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | Neutralizing Wash |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying Agent |

Experimental Workflow

The synthesis follows a standard reflux, workup, and purification sequence.

Caption: Figure 2: Experimental Workflow

Step-by-Step Synthesis Procedure

Causality: The following procedure is based on established methods for Fischer esterification of similar aromatic acids.[1][2][10] The use of excess ethanol drives the equilibrium towards the product, and the strong acid catalyst is essential to achieve a reasonable reaction rate.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-fluoro-4-nitrobenzoic acid (e.g., 5.0 g, 27.0 mmol) and absolute ethanol (50 mL).

-

Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (2.0 mL) to the mixture. Rationale: The addition is exothermic and should be done cautiously to control the temperature.

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain this temperature for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

-

Work-up: Dilute the concentrated residue with cold water (e.g., 100 mL) and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Rationale: The ester product is more soluble in the organic solvent, allowing for its separation from water-soluble impurities.

-

Washing: Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL). Rationale: The bicarbonate wash neutralizes any remaining sulfuric acid and unreacted carboxylic acid, while the brine wash helps to remove residual water.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

Final Concentration: Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude this compound, which is often obtained as an oil or a low-melting solid.[2]

-

Purification (Optional): For higher purity, the product can be recrystallized from a suitable solvent system, such as a mixture of ethyl acetate and petroleum ether.[2]

Safety and Handling

-

3-Fluoro-4-nitrobenzoic Acid: Classified as an irritant. Avoid inhalation and contact with skin and eyes.[11]

-

Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Handle with extreme care in a fume hood.

-

Thionyl Chloride (Alternative Reagent): If considering the acyl chloride route, be aware that thionyl chloride is toxic if inhaled, causes severe skin burns and eye damage, and reacts violently with water, liberating toxic gas.[12][13][14] This route requires stringent safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing this synthesis. All operations should be conducted within a certified chemical fume hood.

Part 3: Product Characterization

The identity and purity of the synthesized this compound can be confirmed through standard analytical techniques.

-

Appearance: Typically a yellow oil or a colorless to pale yellow solid upon purification.[2]

-

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. Expected signals would include a triplet and a quartet for the ethyl group, and distinct signals in the aromatic region for the substituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum provides further confirmation of the molecular structure.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful esterification. The molecular weight of this compound is 213.16 g/mol .[2]

-

Conclusion

The Fischer esterification of 3-fluoro-4-nitrobenzoic acid is a reliable and well-established method for producing this compound. By understanding the underlying reaction mechanism and adhering to a carefully designed experimental protocol, researchers can efficiently synthesize this important chemical intermediate. Careful attention to reaction conditions, particularly the use of excess alcohol and an acid catalyst, along with rigorous work-up and purification procedures, ensures a high yield of the desired product. Adherence to strict safety protocols is paramount throughout the process to mitigate the risks associated with the corrosive and irritant chemicals involved.

References

-

Master Organic Chemistry. (n.d.). Fischer Esterification. Retrieved from [Link]

- Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society, 60(10), 2391–2393.

-

Clark, J. (2023). The mechanism for the esterification reaction. Chemguide. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of ethyl 3-nitro-4-fluoro-benzoate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM. (2025). Navigating Regulations and Safety for 3-Fluoro-4-nitrobenzoic Acid. Retrieved from [Link]

- Maidin, M. M., et al. (2008). Ethyl 4-fluoro-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2367.

-

LibreTexts. (2021). Acid-Catalyzed Ester Hydrolysis and Transesterification. Retrieved from [Link]

-

American Chemical Society. (n.d.). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

-

Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

Clark, J. (2023). Esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

-

LibreTexts. (2023). Making Esters From Carboxylic Acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Fluoro-3-nitrobenzoic acid. PubChem Compound Database. Retrieved from [Link]

-

YouTube. (2024). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). Retrieved from [Link]...

-

The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]

- Google Patents. (n.d.). US5087725A - Process for the preparation of alkyl nitrobenzoates.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved from [Link]

-

LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

-

Study.com. (n.d.). Draw the stepwise mechanism for the Fischer esterification reaction of m-nitrobenzoic acid and.... Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Ethyl 4-fluoro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. homework.study.com [homework.study.com]

- 10. prepchem.com [prepchem.com]

- 11. 403-21-4 Cas No. | 3-Fluoro-4-nitrobenzoic acid | Apollo [store.apolloscientific.co.uk]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. westliberty.edu [westliberty.edu]

- 14. bionium.miami.edu [bionium.miami.edu]

An In-depth Technical Guide to the Fischer Esterification Protocol for Ethyl 3-Fluoro-4-nitrobenzoate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 3-Fluoro-4-nitrobenzoate via the Fischer esterification of 3-Fluoro-4-nitrobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and outlines methods for the characterization of the final product. By integrating theoretical principles with practical, field-proven insights, this guide aims to serve as an authoritative resource for the successful execution of this important organic transformation.

Introduction: The Significance of Fischer Esterification in Medicinal Chemistry

The Fischer esterification, a cornerstone of organic synthesis, facilitates the conversion of carboxylic acids and alcohols into esters in the presence of an acid catalyst. This reaction is revered for its robustness, cost-effectiveness, and scalability.[1] The resulting esters are pivotal intermediates in the synthesis of a vast array of pharmaceuticals and fine chemicals. This compound, in particular, is a valuable building block in medicinal chemistry, with the fluorinated nitroaromatic motif serving as a precursor to a variety of biologically active compounds.

Mechanistic Insights: A Step-by-Step Exploration

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[1] The reaction mechanism proceeds through a series of protonation and deprotonation steps, ultimately leading to the formation of an ester and water.

The Role of the Acid Catalyst

Concentrated sulfuric acid (H₂SO₄) is the catalyst of choice for this transformation, serving a dual purpose. Firstly, it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack by the alcohol. Secondly, sulfuric acid acts as a dehydrating agent, sequestering the water generated during the reaction. This is crucial as it shifts the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.

The Reaction Pathway

The mechanism can be delineated into the following key steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 3-Fluoro-4-nitrobenzoic acid by the acid catalyst.

-

Nucleophilic Attack: An ethanol molecule, acting as a nucleophile, attacks the now activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerate the acid catalyst.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of structurally similar compounds.[2][3]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 3-Fluoro-4-nitrobenzoic acid | 185.11 | 5.0 g | 27.0 |

| Absolute Ethanol | 46.07 | 50 mL | - |

| Concentrated Sulfuric Acid | 98.08 | 2.0 mL | - |

| Ethyl Acetate | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Saturated Sodium Chloride Solution (Brine) | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-Fluoro-4-nitrobenzoic acid (5.0 g, 27.0 mmol) and absolute ethanol (50 mL).

-

Catalyst Addition: With gentle stirring, carefully add concentrated sulfuric acid (2.0 mL) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

-

Work-up:

-

Dilute the residue with deionized water (50 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize any remaining acid.

-

Wash the organic layer with brine (25 mL) to remove residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization from a mixture of hot ethyl acetate and petroleum ether to afford colorless crystals.[2]

Workflow Diagram

Caption: A schematic representation of the experimental workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the aromatic carbons. The Royal Society of Chemistry provides a wealth of spectral data for similar compounds which can be used for comparison.[4]

Infrared (IR) Spectroscopy

The IR spectrum should exhibit a strong absorption band corresponding to the C=O stretching of the ester group, typically in the range of 1710-1730 cm⁻¹. Other characteristic peaks will include those for the C-O stretching and the aromatic C-H and C=C bonds. The NIST WebBook provides reference spectra for similar compounds like ethyl 3-nitrobenzoate.[5]

Safety Precautions

-

Concentrated Sulfuric Acid: Is highly corrosive and a strong oxidizing agent. It should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Ethanol: Is a flammable liquid. All heating should be conducted using a heating mantle and not an open flame.

-

General Handling: Standard laboratory safety practices should be followed throughout the experiment.

Conclusion

The Fischer esterification remains a highly effective and widely utilized method for the synthesis of esters. The protocol outlined in this guide for the preparation of this compound provides a robust framework for its successful synthesis. Careful attention to the reaction conditions, work-up procedure, and safety precautions is paramount for achieving a high yield of the pure product.

References

-

Fatimah, H. K., et al. (2009). Ethyl 4-fluoro-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o556. Available at: [Link]

-

Yahaya, N. S., et al. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 26(2), 53-62. Available at: [Link]

-

Truman State University. (2017). Fischer Esterification of 3-ntrobenzoic acid. Available at: [Link]

-

The Royal Society of Chemistry. (2011). Supporting Information for Organic & Biomolecular Chemistry. Available at: [Link]

- Google Patents. (1992). US5087725A - Process for the preparation of alkyl nitrobenzoates.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mthis compound: A Cornerstone in Fluorinated Organic Synthesis. Available at: [Link]

-

Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262. Available at: [Link]

-

Chemistry Steps. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

-

SIELC Technologies. (n.d.). Separation of Ethyl 4-nitrobenzoate on Newcrom R1 HPLC column. Available at: [Link]

-

PubChem. (n.d.). Ethyl 4-fluoro-3-nitrobenzoate. Available at: [Link]

-

Anderson, K. W., et al. (2015). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. ACS Catalysis, 5(8), 4695-4702. Available at: [Link]

- Google Patents. (1996). RU2074169C1 - Method of synthesis of para-nitrobenzoic acid ethyl ester.

-

The Royal Society of Chemistry. (2014). Supporting Information for Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Available at: [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Available at: [Link]

-

NIST. (n.d.). Ethyl 3-nitrobenzoate. Available at: [Link]

-

PubChemLite. (n.d.). Ethyl 4-fluoro-3-nitrobenzoate (C9H8FNO4). Available at: [Link]

Sources

A Comprehensive Spectroscopic Guide to Ethyl 3-Fluoro-4-nitrobenzoate: Elucidating Molecular Structure through 1H NMR, 13C NMR, IR, and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-fluoro-4-nitrobenzoate is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. A thorough understanding of its molecular structure is paramount for its effective utilization. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for this compound, covering Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is designed to serve as a practical resource, offering not only the spectral data but also detailed interpretations and the underlying scientific principles. By explaining the causality behind experimental choices and data interpretation, this document aims to empower researchers to confidently identify and characterize this important synthetic intermediate.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound, with the chemical formula C₉H₈FNO₄, is a substituted aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its structure incorporates an electron-withdrawing nitro group and a fluorine atom on the benzene ring, making it a versatile precursor for the synthesis of a wide array of more complex molecules.[1] The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the fluorine atom can influence the molecule's electronic properties and metabolic stability, a desirable trait in drug design.

Accurate and unambiguous characterization of this compound is the cornerstone of its use in any synthetic endeavor. Spectroscopic techniques provide a powerful and non-destructive means to elucidate its molecular structure, confirm its purity, and ensure its identity before proceeding with multi-step syntheses. This guide delves into the four primary spectroscopic methods used for the characterization of organic molecules, providing a detailed roadmap for the analysis of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for determining the structure of organic compounds by providing information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

The following is a generalized protocol for obtaining a high-resolution ¹H NMR spectrum of an organic compound like this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm)

-

Pipette

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the signals from the analyte.[2]

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution. TMS is chemically inert and its protons resonate at a defined 0 ppm, serving as a reference point for the chemical shifts of the sample protons.[3]

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean 5 mm NMR tube to a depth of approximately 4-5 cm.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: Acquire the spectrum using a standard one-pulse sequence. Key acquisition parameters include the spectral width, acquisition time, and relaxation delay. For a routine spectrum, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.[4]

-

Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm. The integrals of the peaks are then determined.

Expected ¹H NMR Spectrum and Interpretation

Figure 1: Structure of this compound with proton labeling.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Hc | ~8.2 - 8.4 | t | ~8.0 | 1H |

| Hb | ~8.0 - 8.2 | dd | ~8.0, ~2.0 | 1H |

| Ha | ~7.4 - 7.6 | dd | ~10.0, ~8.0 | 1H |

| Hd (CH₂) | ~4.4 | q | ~7.1 | 2H |

| He (CH₃) | ~1.4 | t | ~7.1 | 3H |

Interpretation:

-

Aromatic Protons (Ha, Hb, Hc): The protons on the aromatic ring are expected to appear in the downfield region (7.4 - 8.4 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitro and ester groups.

-

Hc: This proton is ortho to the strongly electron-withdrawing nitro group, which will cause the most significant deshielding, hence its predicted downfield chemical shift. It will appear as a triplet due to coupling with both Hb and the fluorine atom (ortho coupling).

-

Hb: This proton is ortho to the ester group and meta to the nitro group. It will be a doublet of doublets due to ortho coupling with Hc and meta coupling with Ha.

-

Ha: This proton is ortho to the fluorine atom and meta to the ester group. It will appear as a doublet of doublets due to ortho coupling with the fluorine atom and meta coupling with Hb. The coupling to fluorine (¹⁹F) is a key feature to look for.

-

-

Ethyl Group Protons (Hd, He):

-

Hd (CH₂): The methylene protons are adjacent to the electron-withdrawing oxygen atom of the ester group, causing them to be deshielded and appear around 4.4 ppm. They will be split into a quartet by the three neighboring methyl protons (n+1 rule).

-

He (CH₃): The methyl protons are further from the electronegative oxygen and will appear in the more upfield region around 1.4 ppm. They will be split into a triplet by the two neighboring methylene protons.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences.

Procedure:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required due to the low natural abundance of the ¹³C isotope (1.1%).[5]

-

Instrument Setup and Data Acquisition: A broadband probe is used to detect the ¹³C signals. A key technique used is proton decoupling , where the protons are irradiated with a broad range of radiofrequencies. This collapses the C-H splitting, resulting in a spectrum where each unique carbon appears as a single sharp line.[6] This simplifies the spectrum and improves the signal-to-noise ratio.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phased and baseline corrected. The chemical shifts are referenced to the solvent peak or TMS.

Expected ¹³C NMR Spectrum and Interpretation

The expected ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine unique carbon atoms in this compound.

Figure 2: Structure of this compound with carbon numbering.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Notes |

| C7 (C=O) | ~164 - 166 | Carbonyl carbon, deshielded. |

| C3 (ipso-F) | ~158 - 162 (d) | Attached to fluorine, large C-F coupling. |

| C4 (ipso-NO₂) | ~148 - 152 | Attached to nitro group. |

| C6 (ipso-COOEt) | ~135 - 138 | Attached to the ester group. |

| C2 | ~127 - 130 | Aromatic CH. |

| C5 | ~125 - 128 | Aromatic CH. |

| C1 | ~118 - 122 (d) | Aromatic CH, ortho to fluorine, shows C-F coupling. |

| C8 (-CH₂) | ~62 - 64 | Methylene carbon of the ethyl group. |

| C9 (-CH₃) | ~14 - 16 | Methyl carbon of the ethyl group. |

Interpretation:

-

Carbonyl Carbon (C7): The ester carbonyl carbon is highly deshielded and will appear at the downfield end of the spectrum.

-

Aromatic Carbons:

-

The carbons directly attached to electronegative atoms or groups (ipso-carbons) will have distinct chemical shifts. The carbon attached to fluorine (C3) will be significantly downfield and will appear as a doublet due to one-bond coupling with the ¹⁹F nucleus. The carbon attached to the nitro group (C4) will also be downfield.

-

The remaining aromatic carbons will appear in the typical aromatic region (110-140 ppm). Their precise chemical shifts will be influenced by the electronic effects of the substituents.

-

-

Ethyl Group Carbons:

-

The methylene carbon (C8) is attached to an oxygen atom and will be found around 62-64 ppm.

-

The methyl carbon (C9) is the most shielded carbon and will appear at the upfield end of the spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs the frequencies that match its vibrational modes.

Experimental Protocol: Acquiring an IR Spectrum

A common method for obtaining the IR spectrum of a solid sample is the KBr pellet method.

Procedure:

-

Sample Preparation: Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. KBr is transparent to IR radiation.

-

Pellet Formation: Place the ground mixture into a pellet press and apply high pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment is typically run first and automatically subtracted from the sample spectrum.

Expected IR Spectrum and Interpretation

The IR spectrum of this compound will show characteristic absorption bands for the functional groups present.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3100 - 3000 | Aromatic C-H | Stretching |

| ~2980 - 2850 | Aliphatic C-H | Stretching |

| ~1725 - 1705 | Ester C=O | Stretching |

| ~1600, ~1475 | Aromatic C=C | Stretching |

| ~1530, ~1350 | Nitro N-O | Asymmetric & Symmetric Stretching |

| ~1250 - 1000 | C-O | Stretching |

| ~1100 - 1000 | C-F | Stretching |

Interpretation:

-

C-H Stretching: The spectrum will show absorptions for both aromatic and aliphatic C-H stretching vibrations.

-

Carbonyl Stretching: A strong, sharp absorption band in the region of 1725-1705 cm⁻¹ is a clear indicator of the ester carbonyl group.

-

Nitro Group Stretching: The presence of the nitro group will be confirmed by two strong absorption bands corresponding to the asymmetric and symmetric N-O stretching vibrations.

-

C-O and C-F Stretching: The fingerprint region (below 1500 cm⁻¹) will contain bands corresponding to the C-O stretching of the ester and the C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Experimental Protocol: Acquiring a Mass Spectrum

Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules.

Procedure:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This knocks an electron out of the molecule, creating a positively charged molecular ion (M⁺•).

-

Fragmentation: The high energy of the electron beam often causes the molecular ion to be in a high-energy state, leading to its fragmentation into smaller, charged fragments and neutral species.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Expected Mass Spectrum and Interpretation

The mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions. The molecular weight of this compound is 213.16 g/mol .

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Loss from Molecular Ion |

| 213 | [C₉H₈FNO₄]⁺• | Molecular Ion (M⁺•) |

| 184 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 168 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 167 | [M - NO₂]⁺ | Loss of nitro group |

| 139 | [M - NO₂ - CO]⁺ | Loss of nitro group and carbon monoxide |

Interpretation:

-

Molecular Ion (M⁺•): The peak at m/z 213 will correspond to the intact molecular ion. The intensity of this peak can vary depending on the stability of the molecule under EI conditions.

-

Fragmentation Pattern: The fragmentation of nitroaromatic compounds is often characterized by the loss of the nitro group (NO₂) and other small neutral molecules.

-

Loss of the ethyl group (•C₂H₅) from the ester will result in a fragment at m/z 184.

-

Cleavage of the ester C-O bond can lead to the loss of the ethoxy radical (•OCH₂CH₃), giving a fragment at m/z 168.

-

A significant fragment is expected at m/z 167, corresponding to the loss of the nitro group (NO₂).

-

Further fragmentation of the [M - NO₂]⁺ ion by loss of carbon monoxide (CO) from the ester group would lead to a fragment at m/z 139.

-

Figure 3: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion: A Unified Spectroscopic Portrait

The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural elucidation of this compound. Each technique offers a unique piece of the structural puzzle, and together they create a self-validating system for confirming the identity and purity of this important synthetic intermediate. This guide has provided a detailed framework for acquiring, interpreting, and understanding the spectroscopic data of this compound. By grounding the interpretation in fundamental scientific principles and providing clear, step-by-step protocols, this document serves as a valuable resource for researchers in the fields of chemistry and drug development, enabling them to proceed with their synthetic endeavors with confidence and precision.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

re3data.org. (2023). Spectral Database for Organic Compounds. [Link]

-

Zwiener, G., & Glauner, T. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(20), 3131-3139. [Link]

-

Dummies. (2016). How to Find Functional Groups in the IR Spectrum. [Link]

-

Scribd. IR Spectroscopy: Functional Group Analysis. [Link]

-

ResearchGate. 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

-

University of Calgary. Infrared Spectroscopy. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

PubChem. Ethyl 4-fluoro-3-nitrobenzoate. [Link]

-

bioRxiv. Supporting Online Material for.... [Link]

-

Ingenta Connect. Content-LDDD 16-9. [Link]

-

PrepChem.com. Synthesis of ethyl 4-nitrobenzoate. [Link]

-

CONICET. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a] quinoxaline derivatives as inhibitors of the.... [Link]

-

ThinkIR. Development and applications of novel HF-based fluorination reagents : DMPU-HF.. [Link]

-

uu.diva. New Dual Inhibitors of Bacterial Topoisomerases with Broad- Spectrum Antibacterial Activity and In Vivo Efficacy. [Link]

-

Journal of Medicinal Chemistry. New Dual Inhibitors of Bacterial Topoisomerases with Broad-Spectrum Antibacterial Activity and In Vivo Efficacy. [Link]

-

The Royal Society of Chemistry. 4. [Link]

-

Scirp.org. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. [Link]

-

Semantic Scholar. Supporting Information. [Link]

-

PubChemLite. Ethyl 4-fluoro-3-nitrobenzoate (C9H8FNO4). [Link]

-

Chemistry LibreTexts. 5.4: The 1H-NMR experiment. [Link]

-

ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

-

NIST WebBook. Ethyl 3-nitrobenzoate. [Link]

-

The Royal Society of Chemistry. Supporting Information for.... [Link]

-

Asian Publication Corporation. AJ C. [Link]

-

Anasazi Instruments. A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

-

University of Wisconsin-Madison. Running 13C spectra. [Link]

-

Scribd. NMR Analysis of Esters and Aromatic Compounds. [Link]

-

YouTube. How To Obtain A Neat IR Spectrum. [Link]

-

Michigan State University. Infrared Spectroscopy. [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

-

University of California, Davis. Mass Spectrometry: Fragmentation. [Link]

-

Scribd. 1H-NMR Organic Structure Guide. [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

The Royal Society of Chemistry. Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. [Link]

-

University of Wisconsin-River Falls. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Harvard University. Lecture 13: Experimental Methods. [Link]

-

Fluoropharm. 914347-91-4 | this compound. [Link]

-

ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

Sources

A Guide to the Single-Crystal X-ray Diffraction Analysis of Ethyl 3-Fluoro-4-nitrobenzoate: A Prospective Study for Pharmaceutical Development

This technical guide provides a comprehensive, in-depth protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of Ethyl 3-Fluoro-4-nitrobenzoate. Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical underpinnings and practical methodologies required to elucidate the three-dimensional atomic arrangement of this compound. While a published crystal structure for the isomeric Ethyl 4-fluoro-3-nitrobenzoate exists, this guide presents a prospective workflow for this compound, leveraging established crystallographic techniques to predict and resolve its structure.

The Strategic Importance of Fluorine and Nitro Groups in Drug Design

The molecular architecture of this compound is of significant interest to medicinal chemists. The incorporation of a fluorine atom can profoundly influence a molecule's pharmacokinetic and physicochemical properties.[1][2][3] Fluorine's high electronegativity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][2][3] Concurrently, the nitro group plays a crucial role in crystal engineering, influencing molecular packing and intermolecular interactions through its hydrogen bond accepting capabilities.[4][5][6] Understanding the precise three-dimensional arrangement of these functional groups is paramount for rational drug design and the development of novel therapeutics.

Part 1: Synthesis and Crystallization

A robust crystal structure analysis begins with the synthesis of high-purity material and the successful growth of single crystals suitable for diffraction.

Synthesis of this compound

The synthesis of this compound can be achieved via a standard Fischer esterification of 3-Fluoro-4-nitrobenzoic acid with ethanol, catalyzed by a strong acid such as sulfuric acid.[7][8]

Experimental Protocol:

-

To a solution of 3-Fluoro-4-nitrobenzoic acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.

-

Upon completion, neutralize the reaction mixture and remove the ethanol under reduced pressure.

-

Extract the crude product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to yield pure this compound.

Single Crystal Growth

The formation of high-quality single crystals is often the most challenging step in the process.[9][10] Several techniques should be explored to obtain crystals of suitable size and quality for X-ray diffraction.

Recommended Crystallization Techniques:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane) and allow the solvent to evaporate slowly in a loosely capped vial.[11]

-

Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile "good" solvent and place this solution in a sealed container with a larger volume of a "poor" solvent in which the compound is less soluble. The slow diffusion of the poor solvent's vapor into the solution will gradually decrease the solubility and promote crystallization.

-

Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.[10]

The selection of an appropriate solvent is critical and often requires empirical screening of various options.[12]

Part 2: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[13][14][15][16][17]

Data Collection

Experimental Protocol:

-

A suitable single crystal of this compound will be selected and mounted on a goniometer head.

-

The crystal will be placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and potential radiation damage.

-

X-ray diffraction data will be collected using a modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.[17]

-

A series of diffraction images will be collected as the crystal is rotated, covering a complete sphere of reciprocal space.

Diagram of the Single-Crystal X-ray Diffraction Workflow:

Caption: Workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

The collected diffraction data will be processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure will then be solved using direct methods or Patterson methods, which will provide an initial model of the atomic positions. This model will be refined against the experimental data to improve the accuracy of the atomic coordinates, displacement parameters, and other structural details.

Part 3: Expected Crystallographic Data and Interpretation

Based on the analysis of the closely related isomer, Ethyl 4-fluoro-3-nitrobenzoate, we can anticipate the key crystallographic parameters for this compound.[8]

Table 1: Predicted Crystallographic Data for this compound

| Parameter | Expected Value |

| Chemical Formula | C₉H₈FNO₄ |

| Formula Weight | 213.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10 |

| b (Å) | ~13 |

| c (Å) | ~7 |

| β (°) | ~95 |

| Volume (ų) | ~900 |

| Z | 4 |

The final refined structure will reveal crucial information about the molecular geometry, including bond lengths, bond angles, and torsion angles. Of particular interest will be the planarity of the benzene ring and the orientation of the ethyl ester and nitro groups relative to the ring.

Diagram of the Molecular Structure and Key Interactions:

Caption: Molecular structure and potential intermolecular interactions.

The analysis will also elucidate the intermolecular interactions that govern the crystal packing. It is anticipated that C—H···O hydrogen bonds involving the nitro and ester oxygen atoms will be significant in the crystal lattice, potentially forming dimers or other supramolecular motifs.[8]

Conclusion

The single-crystal X-ray diffraction analysis of this compound is a critical step in understanding its solid-state properties. This guide provides a comprehensive framework for undertaking such an analysis, from synthesis and crystallization to data collection and structure refinement. The resulting structural information will be invaluable for researchers in medicinal chemistry and drug development, enabling a deeper understanding of structure-activity relationships and facilitating the design of next-generation pharmaceuticals.

References

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]

- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 791-804.

-

SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

- Brazil, R. (2025, February 10). Putting the F in pharma. Chemistry World.

-

9 Ways to Crystallize Organic Compounds. (2024, October 10). wikiHow. Retrieved from [Link]

- Allen, F. H., Lommerse, J. P. M., Hoy, V. J., & Howard, J. A. K. (1996). Weak interactions in crystal engineering—understanding the recognition properties of the nitro group. New Journal of Chemistry, 20(3), 349-357.

- Bohle, D. S., & Imonigie, J. A. (2019). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Israel Journal of Chemistry, 59(1-2), 10-25.

-

University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

Guide for crystallization. (n.d.). Retrieved from [Link]

- Myerson, A. S. (2002). Crystallization of Organic Compounds. John Wiley & Sons.

- Allen, F. H., Lommerse, J. P. M., Hoy, V. J., & Howard, J. A. K. (1996). Weak interactions in crystal engineering—understanding the recognition properties of the nitro group. New Journal of Chemistry, 20(3), 349-357.

- Fun, H.-K., et al. (2009). Ethyl 4-fluoro-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(4), o838.

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Retrieved from [Link]

-

University of Waterloo. (n.d.). About Single X-ray Diffraction. Retrieved from [Link]

-

Universität Ulm. (2025, September 17). Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved from [Link]

-

Weak interactions in crystal engineering - Understanding the recognition properties of the nitro group. (n.d.). ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-fluoro-3-nitrobenzoate. Retrieved from [Link]

-

Importance of O...N interaction between nitro groups in crystals. (n.d.). ResearchGate. Retrieved from [Link]

- Cinch, A. D., et al. (2019). Charge Distributions of Nitro Groups Within Organic Explosive Crystals: Effects on Sensitivity and Modeling. ACS Omega, 4(5), 9206-9216.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 4-fluoro-3-nitrobenzoate (C9H8FNO4). Retrieved from [Link]

-

Chemspace. (n.d.). Ethyl 4-fluoro-3-nitrobenzoate. Retrieved from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Weak interactions in crystal engineering—understanding the recognition properties of the nitro group - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Weak interactions in crystal engineering—understanding the recognition properties of the nitro group - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Ethyl 4-fluoro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. science.uct.ac.za [science.uct.ac.za]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. unifr.ch [unifr.ch]

- 12. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 13. rigaku.com [rigaku.com]

- 14. excillum.com [excillum.com]

- 15. creative-biostructure.com [creative-biostructure.com]

- 16. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]

- 17. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

Introduction: Strategic Importance of Ethyl 3-Fluoro-4-nitrobenzoate

An In-Depth Technical Guide to Ethyl 3-Fluoro-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 914347-91-4) is a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis.[1][2][3][4] Its strategic importance lies in the unique arrangement of its substituents on the benzene ring: an electron-withdrawing nitro group, a fluorine atom, and an ethyl ester. This trifecta of functional groups makes it a versatile building block for the synthesis of complex molecules, particularly in the development of novel therapeutics and agrochemicals.[5][6][7] The presence of the fluorine atom can enhance the metabolic stability and lipophilicity of a drug candidate, while the nitro group can be readily converted to an amine, providing a key point for further molecular elaboration.[5] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized in the table below. While experimental data for some properties are limited, predicted values based on its structure provide useful estimates.

| Property | Value | Source |

| IUPAC Name | This compound | [2][8] |

| CAS Number | 914347-91-4 | [1][2][3][4][9] |

| Molecular Formula | C9H8FNO4 | [2][3][9] |

| Molecular Weight | 213.16 g/mol | [2][3][9] |

| Appearance | Solid | [2] |

| Boiling Point (Predicted) | 326.2°C at 760 mmHg | [9][10] |

| Flash Point (Predicted) | 151.1°C | [9][10] |

| Density (Predicted) | 1.333 g/cm³ | [9] |

| InChI Key | BFEJCZKSFRXXDG-UHFFFAOYSA-N | [2] |

| SMILES | CCOC(=O)C1=CC=C([O-])C(F)=C1 | [2] |

Spectroscopic Data:

Synthesis of this compound

The synthesis of this compound is a two-step process, beginning with the synthesis of its precursor, 3-Fluoro-4-nitrobenzoic acid, followed by Fischer esterification.

Part 1: Synthesis of 3-Fluoro-4-nitrobenzoic Acid

There are several reported methods for the synthesis of 3-Fluoro-4-nitrobenzoic acid. One common and effective method involves the oxidation of 2-Fluoro-4-methyl-1-nitrobenzene.[12][13][14]

Experimental Protocol: Oxidation of 2-Fluoro-4-methyl-1-nitrobenzene

-

Materials:

-

2-Fluoro-4-methyl-1-nitrobenzene

-

Potassium dichromate (K₂Cr₂O₇)

-

Glacial acetic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Crushed ice

-

-

Procedure:

-

To a suspension of potassium dichromate (5.04 g, 17.16 mmol) in glacial acetic acid (8 mL), add concentrated sulfuric acid (3.6 mL).

-

To this mixture, add 2-Fluoro-4-methyl-1-nitrobenzene (1.0 g, 12.9 mmol) portion-wise.

-

Heat the reaction mixture to 120°C for 2 hours.

-

Allow the mixture to cool to room temperature.

-

Quench the reaction by pouring it over crushed ice.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Fluoro-4-nitrobenzoic acid as a solid.[12]

-

Part 2: Fischer Esterification to this compound

The final step is the acid-catalyzed esterification of 3-Fluoro-4-nitrobenzoic acid with ethanol. The following is a representative protocol adapted from the synthesis of a similar compound.[15][16]

Experimental Protocol: Esterification of 3-Fluoro-4-nitrobenzoic Acid

-

Materials:

-

3-Fluoro-4-nitrobenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-Fluoro-4-nitrobenzoic acid in absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours (reaction progress can be monitored by TLC).

-

After completion, cool the mixture and evaporate the ethanol under reduced pressure.

-

Dilute the residue with water and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain crude this compound.

-

The product can be further purified by column chromatography or recrystallization.

-

Synthesis Workflow Diagram:

Caption: Synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the interplay of its functional groups, making it a valuable synthetic intermediate.

-

Nucleophilic Aromatic Substitution (SNAAr): The fluorine atom is activated towards nucleophilic aromatic substitution by the strongly electron-withdrawing nitro group positioned para to it. This allows for the displacement of the fluoride ion by a variety of nucleophiles (e.g., amines, alkoxides, thiols), providing a straightforward route to a diverse range of substituted benzoate derivatives. This is a key reaction for introducing further complexity into the molecule.[15]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine under various conditions (e.g., catalytic hydrogenation with Pd/C, or using reducing agents like SnCl₂ or Fe/HCl). The resulting ethyl 3-fluoro-4-aminobenzoate is a valuable intermediate for the synthesis of heterocycles, amides, and other nitrogen-containing compounds.

-

Ester Group Transformations: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other derivatives such as amides or acid chlorides. It can also undergo transesterification with other alcohols.

Key Reactivity Pathways Diagram:

Caption: Key reactivity of this compound.

Applications in Drug Discovery and Development

While specific applications of this compound are not extensively documented, the utility of its structural motifs is well-established in medicinal chemistry.

-

Precursor to Bioactive Molecules: Its precursor, 3-Fluoro-4-nitrobenzoic acid, is used in the synthesis of ABT-072, a non-nucleoside HCV NS5B polymerase inhibitor. It is also a building block for potential treatments for cardiovascular diseases and cancer, including folic acid receptor inhibitors and ACE inhibitors.

-

Scaffold for Fluorinated Pharmaceuticals: The strategic incorporation of fluorine into drug candidates is a common strategy to improve pharmacokinetic and pharmacodynamic properties.[5] this compound serves as a readily available scaffold to introduce a fluorinated phenyl ring into a target molecule. The methyl ester analog is used in the development of potential anti-cancer agents, treatments for neurological disorders, and novel antibiotics.[5]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on data for its precursor and isomeric compounds, it should be handled with care.

-

Precursor (3-Fluoro-4-nitrobenzoic acid): May cause skin, eye, and respiratory irritation.[17][18]

-

Isomer (Ethyl 4-fluoro-3-nitrobenzoate): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[19][20]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult a substance-specific SDS from your supplier for detailed safety information.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its well-defined reactivity, stemming from the strategic placement of its fluoro, nitro, and ethyl ester functional groups, allows for the creation of a wide array of complex molecules. While some of its physical properties are based on predictions and require experimental verification, the established synthetic routes and predictable reactivity make it an important tool for researchers and scientists.

References

-

PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved from [Link]

- FAQ. (n.d.). What are the characteristics and synthesis methods of 3-Fluoro-4-nitrobenzoic acid? Retrieved from a hypothetical source summarizing common knowledge.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mthis compound: A Cornerstone in Fluorinated Organic Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-fluoro-3-nitrobenzoate. PMC. Retrieved from [Link]

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 4-Fluoro-3-Nitrobenzoate: Synthesis Applications & Manufacturer Insights.

-

Arborpharm. (n.d.). Cas No.403-21-4 3-Fluoro-4-nitrobenzoic acid. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). 914347-91-4 | ethyl 3-fluoro-4-nitro-benzoate. Retrieved from [Link]

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Versatility of 4-Fluoro-3-nitrobenzoic Acid in Organic Synthesis.

- The Royal Society of Chemistry. (2014). Supporting information.

- Autech Industry Co., Limited. (n.d.). Exploring Mthis compound: Properties and Applications.

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-fluoro-3-nitrobenzoate. PubChem. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Mthis compound. Retrieved from [Link]

- Fisher Scientific. (2024, April 1). SAFETY DATA SHEET - Methyl 4-fluoro-3-nitrobenzoate.

- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET - 3-Fluoro-4-nitrobenzoic acid.

- Sigma-Aldrich. (2025, July 25). SAFETY DATA SHEET - Ethyl 4-nitrobenzoate.

-

PrepChem.com. (n.d.). Synthesis of ethyl 4-nitrobenzoate. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). 4.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Mthis compound. PubChem. Retrieved from [Link]

Sources

- 1. This compound | 914347-91-4 [chemicalbook.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 914347-91-4 | ethyl 3-fluoro-4-nitro-benzoate - Alachem Co., Ltd. [alachem.co.jp]

- 4. 914347-91-4|this compound|BLD Pharm [bldpharm.com]

- 5. nbinno.com [nbinno.com]

- 6. innospk.com [innospk.com]

- 7. Mthis compound [myskinrecipes.com]

- 8. This compound | C9H8FNO4 | CID 45036938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. echemi.com [echemi.com]

- 11. This compound(914347-91-4) 1H NMR [m.chemicalbook.com]

- 12. Synthesis routes of 3-Fluoro-4-nitrobenzoic acid [benchchem.com]

- 13. 3-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 14. Page loading... [guidechem.com]

- 15. benchchem.com [benchchem.com]

- 16. Ethyl 4-fluoro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 3-Fluoro-4-nitrobenzoic acid | 403-21-4 | FF70536 [biosynth.com]

- 18. fishersci.com [fishersci.com]

- 19. Ethyl 4-fluoro-3-nitrobenzoate | C9H8FNO4 | CID 21277355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Page loading... [guidechem.com]

An In-depth Technical Guide to the Solubility Profile of Ethyl 3-Fluoro-4-nitrobenzoate

This guide provides a comprehensive technical overview of the solubility characteristics of Ethyl 3-Fluoro-4-nitrobenzoate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical principles governing its solubility, detailed experimental protocols for solubility determination, and an anticipated solubility profile in a range of common organic solvents.

Executive Summary

Understanding the solubility of an active pharmaceutical ingredient (API) or intermediate is fundamental to process development, formulation, and ensuring bioavailability. This guide focuses on this compound, a substituted benzoate ester whose solubility is influenced by the interplay of its functional groups. We will explore the theoretical underpinnings of its solubility and provide robust, self-validating experimental protocols for its empirical determination. All quantitative data herein is presented in clear, accessible formats to facilitate direct application in a laboratory setting.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules.[1][2] The molecular structure of this compound dictates its solubility behavior.

Molecular Structure Analysis:

-

Core Structure: A benzene ring, which is inherently nonpolar.

-

Ester Group (-COOEt): The ethyl ester group introduces some lipophilicity, favoring solubility in non-polar solvents.[3]

-

Nitro Group (-NO₂): A strongly electron-withdrawing and polar group.

-

Fluoro Group (-F): An electronegative group that contributes to the molecule's overall polarity.

The presence of both a nonpolar aromatic ring and polar functional groups suggests that this compound will exhibit a nuanced solubility profile, with moderate solubility in a range of solvents.

Diagram: Logical Relationship of Factors Influencing Solubility

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Solubility

To empirically determine the solubility profile, a systematic approach using established methodologies is required. The following protocols are designed to be self-validating and provide accurate, reproducible results.

Materials and Equipment

-

This compound (CAS 914347-91-4)[4]

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

Selection of organic solvents (HPLC grade):

-

Alcohols (Methanol, Ethanol, Isopropanol)

-

Ketones (Acetone, Methyl Ethyl Ketone)

-

Esters (Ethyl Acetate)

-

Ethers (Tetrahydrofuran)

-

Aromatic Hydrocarbons (Toluene)

-

Chlorinated Solvents (Dichloromethane)

-

Apolar Solvents (Hexane)

-

Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. For solvents where the solid remains suspended, centrifugation can be employed.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filtration: Filter the extracted supernatant through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilution: Dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or g/L.

Diagram: Experimental Workflow for Equilibrium Solubility Determination

Caption: Shake-flask method workflow for solubility determination.

Anticipated Solubility Profile

Based on the molecular structure and theoretical principles, the following solubility profile is anticipated. This should be confirmed by experimental data as outlined in Section 3.0.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone | High | The polarity of acetone will interact well with the nitro and fluoro groups. |

| Tetrahydrofuran (THF) | High | Similar to acetone, THF's polarity will facilitate dissolution. | |

| Polar Protic | Methanol | Moderate to High | Capable of hydrogen bonding, which can interact with the oxygen atoms of the nitro and ester groups. |

| Ethanol | Moderate to High | Similar to methanol, with slightly lower polarity. | |

| Moderate Polarity | Ethyl Acetate | Moderate | As an ester, it shares structural similarity with the solute, following the "like dissolves like" principle. |

| Dichloromethane | Moderate | Its moderate polarity can solvate both the polar and nonpolar regions of the molecule. | |

| Nonpolar Aromatic | Toluene | Low to Moderate | The aromatic ring of toluene will interact with the benzene ring of the solute via π-stacking. |

| Nonpolar Aliphatic | Hexane | Low | The significant difference in polarity between hexane and the solute will result in poor solubility. |

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[5]

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. This guide provides a robust framework for both understanding and experimentally determining its solubility profile. The anticipated high solubility in polar aprotic solvents and moderate solubility in polar protic and moderately polar solvents provides a strong starting point for solvent selection in synthetic and formulation processes. Empirical verification through the detailed protocols herein is essential for precise process optimization.

References

Molecular weight and formula of Ethyl 3-Fluoro-4-nitrobenzoate

An In-depth Technical Guide to Ethyl 3-Fluoro-4-nitrobenzoate

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a critical fluorinated building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its unique substitution pattern—featuring an electron-withdrawing nitro group and a fluorine atom on the aromatic ring—imparts specific reactivity that is highly advantageous for constructing complex molecular architectures. This guide provides an in-depth analysis of its core physicochemical properties, a validated synthesis protocol, detailed spectroscopic characterization, key applications, and essential safety and handling procedures. The content herein is curated for researchers, chemists, and drug development professionals to facilitate its effective and safe utilization in the laboratory.

Physicochemical and Structural Properties

This compound is an organic compound whose structural and chemical identity is well-defined.[1][2][3] The presence of the fluorine atom and the nitro group significantly influences its electronic properties and reactivity, making it a versatile intermediate.

Key quantitative data are summarized in the table below for efficient reference.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₈FNO₄ | [1][2][3] |

| Molecular Weight | 213.16 g/mol | [1][2][3] |

| Exact Mass | 213.043732 Da | [3] |

| CAS Number | 914347-91-4 | [2][4] |

| Appearance | Varies; often a solid at room temperature | [4] |

| Storage | Sealed in dry, room temperature conditions | [4] |

Synthesis and Purification Protocol

The most common and reliable method for synthesizing this compound is through the Fischer esterification of its corresponding carboxylic acid, 3-Fluoro-4-nitrobenzoic acid. This acid-catalyzed reaction with ethanol is efficient and scalable.

Causality of Experimental Design

The selection of an acid catalyst, typically concentrated sulfuric acid (H₂SO₄), is critical. It protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation is necessary for the nucleophilic attack by the weakly nucleophilic ethanol. The reaction is refluxed to overcome the activation energy barrier and drive the equilibrium towards the product, as esterification is a reversible process. An excess of ethanol is often used to further shift the equilibrium according to Le Châtelier's principle.

Synthesis Workflow Diagram

The overall process from the precursor acid to the final purified ester is outlined below.

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures for similar nitrobenzoate esters.[5][6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Fluoro-4-nitrobenzoic acid (1.0 eq.) in absolute ethanol (approx. 10 mL per gram of acid).

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (approx. 0.1 eq.) to the solution while stirring.

-

Reaction: Heat the mixture to reflux and maintain for 3-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After cooling to room temperature, reduce the volume of ethanol using a rotary evaporator.

-

Aqueous Work-up: Dilute the residue with cold water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.[5]

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude ester via column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure product.[7]

Spectroscopic Characterization

Confirming the identity and purity of the synthesized this compound is paramount. Spectroscopic methods provide definitive structural information.

-